molecular formula C5H4N4O2 B1387692 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine CAS No. 1105193-74-5

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

Cat. No.: B1387692
CAS No.: 1105193-74-5
M. Wt: 152.11 g/mol
InChI Key: OFSMUZYIYKTUDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another approach includes the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and isoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine is unique due to the presence of both isoxazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .

Biological Activity

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its dual-ring structure, comprising both isoxazole and oxadiazole moieties. This unique configuration contributes to its diverse biological activities, making it a subject of extensive research in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

The molecular formula of this compound is C7H6N4OC_7H_6N_4O, with a molecular weight of approximately 152.11 g/mol. The synthesis typically involves cyclization processes using precursors like hydrazides and isocyanates under specific reaction conditions. Advanced methods such as continuous flow reactors are often employed for industrial production to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It can bind to enzymes and receptors, modulating their activity. Notably, it has shown potential in inhibiting enzymes involved in disease pathways, thereby exerting therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial and fungal strains:

Microorganism Activity Reference
Mycobacterium bovisStrong inhibition
Candida albicansModerate antifungal activity
Escherichia coliEffective antibacterial effects

In a study by Dhumal et al., derivatives of 1,3,4-oxadiazole demonstrated potent antitubercular activity against Mycobacterium bovis, suggesting that similar effects could be anticipated for 5-Isoxazol derivatives due to structural similarities .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented:

Cancer Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.0

The mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Immunomodulatory Effects

Additionally, this compound has shown immunomodulatory effects by influencing lymphocyte proliferation and cytokine production. This property may contribute to its therapeutic potential in autoimmune diseases and inflammatory conditions.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A comparative study demonstrated that derivatives with longer alkyl chains exhibited enhanced activity against M. tuberculosis, with MIC values ranging from 4–8 µM for the most active compounds .
  • Anticancer Research : In vitro studies showed that treatment with 5-Isoxazol derivatives led to significant decreases in viability in various cancer cell lines compared to control groups .

Properties

IUPAC Name

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-5-9-8-4(10-5)3-1-2-7-11-3/h1-2H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSMUZYIYKTUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652807
Record name 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-74-5
Record name 5-(5-Isoxazolyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

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